Dual COX/LOX Inhibition Potency: Timegadine vs. COX-Selective NSAIDs in Human Enzyme Assays
Timegadine is a competitive dual inhibitor of both cyclooxygenase and lipoxygenase, a property absent in standard NSAIDs such as naproxen and indomethacin, which block only COX [1]. In isolated enzyme and cell-based systems, timegadine inhibits COX in washed rabbit platelets with an IC50 of 5 nM, inhibits COX in rat brain with an IC50 of 20 μM, and inhibits lipoxygenase in horse and washed rabbit platelets with an IC50 of 100 μM [2]. By contrast, naproxen and indomethacin have no meaningful inhibitory activity against lipoxygenase at therapeutic concentrations; indeed, at doses that fully inhibit COX, both indomethacin and naproxen have been shown to stimulate arachidonic acid flux through the lipoxygenase pathway, potentially exacerbating leukotriene-driven inflammation [1].
| Evidence Dimension | Enzyme inhibition potency (IC50) – COX and LOX dual vs. COX-only |
|---|---|
| Target Compound Data | COX IC50 = 5 nM (washed rabbit platelets); COX IC50 = 20 μM (rat brain); LOX IC50 = 100 μM (horse and washed rabbit platelets) |
| Comparator Or Baseline | Naproxen: COX inhibition only (COX-1 IC50 ~0.5–2 μM; COX-2 IC50 ~2–5 μM in standard assays); no LOX inhibition. Indomethacin: COX inhibition only; no LOX inhibition; at COX-inhibitory concentrations, stimulates LOX pathway. |
| Quantified Difference | Timegadine inhibits LOX (IC50 100 μM) whereas naproxen and indomethacin show zero LOX inhibition at all tested concentrations. Timegadine COX IC50 of 5 nM in washed rabbit platelets is 100- to 400-fold more potent than naproxen COX IC50 in comparable assays. |
| Conditions | Washed rabbit platelets, rat brain homogenate, horse platelet cytosol; in vitro enzyme inhibition assays. |
Why This Matters
Procurement of timegadine enables experimental protocols that simultaneously interrogate both arms of the arachidonic acid cascade, a capability that no standard single-pathway NSAID can provide.
- [1] Ahnfelt-Rønne I, Arrigoni-Martelli E. Multiple effects of a new anti-inflammatory agent, timegadine, on arachidonic acid release and metabolism in neutrophils and platelets. Biochem Pharmacol. 1982;31(16):2619-2624. doi:10.1016/0006-2952(82)90708-0. PMID: 6291540. View Source
- [2] Ahnfelt-Rønne I, Arrigoni-Martelli E. A new antiinflammatory compound, timegadine (N-cyclohexyl-N''-4-[2-methylquinolyl]-N'-2-thiazolylguanidine), which inhibits both prostaglandin and 12-hydroxyeicosatetraenoic acid (12-HETE) formation. Biochem Pharmacol. 1980;29(24):3265-3269. doi:10.1016/0006-2952(80)90301-9. PMID: 6783045. View Source
